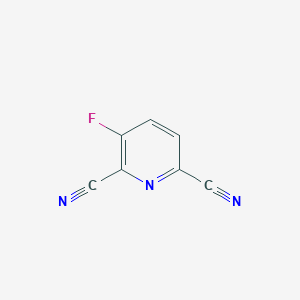

3-Fluoropyridine-2,6-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoropyridine-2,6-dicarbonitrile is a fluorinated pyridine derivative with the molecular formula C7H2FN3. It is characterized by the presence of a fluorine atom at the 3-position and two cyano groups at the 2- and 6-positions of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2,6-dicarbonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dicyanopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Reduction: Primary amines derived from the reduction of cyano groups.

Oxidation: Oxidized pyridine derivatives, although these reactions are less common.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Compounds

3-Fluoropyridine-2,6-dicarbonitrile is utilized as an intermediate in the synthesis of more complex fluorinated compounds and heterocycles. Its ability to undergo nucleophilic aromatic substitutions makes it a valuable precursor in creating various derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The presence of the fluorine atom enhances the electrophilicity of the pyridine ring, facilitating reactions with nucleophiles. This reactivity allows for the development of novel compounds with tailored properties for specific applications in drug discovery and materials science .

Pharmaceutical Applications

Drug Discovery and Development

Research indicates that this compound holds promise in drug discovery, particularly in designing enzyme inhibitors and receptor modulators. Its structural characteristics can influence binding affinity and selectivity for biological targets, making it a candidate for developing therapeutic agents aimed at treating various diseases, including central nervous system disorders .

Case Study: Glutamate Receptor Modulators

A notable application involves its use in synthesizing small molecules that act as negative allosteric modulators of glutamate receptors. These compounds have shown improved binding affinities, suggesting potential therapeutic benefits for conditions like anxiety and depression .

Material Science

Organic Electronics

In materials chemistry, this compound is explored for its role in developing advanced materials such as organic light-emitting diodes (OLEDs). The compound's properties contribute to efficient charge transport mechanisms necessary for high-performance electronic devices .

Photoluminescence Properties

Research has demonstrated that derivatives containing the pyridine-2,6-dicarbonitrile moiety exhibit thermally activated delayed fluorescence (TADF), which is crucial for enhancing the efficiency of OLEDs. The photoluminescence quantum yields of these compounds are sensitive to their molecular environment, indicating their potential utility in optoelectronic applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex fluorinated compounds; facilitates nucleophilic substitutions. |

| Pharmaceuticals | Potential in drug discovery; used to develop enzyme inhibitors and receptor modulators. |

| Material Science | Applications in OLEDs; exhibits TADF properties enhancing charge transport efficiency. |

Mecanismo De Acción

The mechanism of action of 3-Fluoropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom and cyano groups can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved vary depending on the specific biological context and target .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Cyanopyridine

Comparison

3-Fluoropyridine-2,6-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct electronic and steric properties. Compared to other fluoropyridines, it exhibits different reactivity patterns and potential applications. For example, 2-Fluoropyridine and 4-Fluoropyridine lack the cyano groups, resulting in different chemical behavior and uses. 2,6-Difluoropyridine has two fluorine atoms, which can lead to different substitution and reaction pathways .

Actividad Biológica

3-Fluoropyridine-2,6-dicarbonitrile (CAS Number: 2567504-58-7) is a fluorinated pyridine derivative notable for its potential biological applications. With the molecular formula C7H2FN3, it features a fluorine atom at the 3-position and cyano groups at the 2- and 6-positions of the pyridine ring. This unique structure endows the compound with distinctive chemical properties that are being explored in various fields, including medicinal chemistry and materials science.

This compound exhibits several key chemical behaviors:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines and thiols, facilitating the synthesis of more complex molecules.

- Reduction : The cyano groups can be reduced to primary amines, which are valuable intermediates in pharmaceutical synthesis.

- Oxidation : Although less common, oxidation reactions can occur, influenced by the electron-withdrawing nature of the cyano groups .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom and cyano groups significantly influences its binding affinity and selectivity towards enzymes and receptors. This interaction may lead to inhibition or modulation of target activities, making it a candidate for drug discovery .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug development:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes .

- Enzyme Inhibition : Compounds derived from this compound have been shown to act as effective inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases .

Case Studies

- Antiviral Screening : A study evaluated several pyridine derivatives, including this compound, for their efficacy against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls.

- Cancer Research : In another study focusing on cancer cell lines, derivatives were tested for cytotoxicity. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a promising therapeutic window .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Structure | Moderate enzyme inhibition |

| 4-Fluoropyridine | Structure | Lower antiviral activity |

| 2,6-Difluoropyridine | Structure | Enhanced reactivity but less selective |

| 3-Cyanopyridine | Structure | Similar reactivity but different selectivity |

Propiedades

IUPAC Name |

3-fluoropyridine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVZYMHESSGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.